1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one
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Overview
Description
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one is a synthetic organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one typically involves the reaction of 4-ethoxybenzaldehyde with 4-methylbenzenesulfonylhydrazide in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-(4-Ethoxyphenyl)-3-((4-chlorophenyl)sulfonyl)-2-pyrazolin-4-one: The presence of a chlorine atom in the sulfonyl group can lead to different chemical and biological properties.
1-(4-Ethoxyphenyl)-3-((4-nitrophenyl)sulfonyl)-2-pyrazolin-4-one: The nitro group can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-(4-methylphenyl)sulfonyl-3H-pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-24-15-8-6-14(7-9-15)20-12-17(21)18(19-20)25(22,23)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUMMIKDKOLDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)C(=N2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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